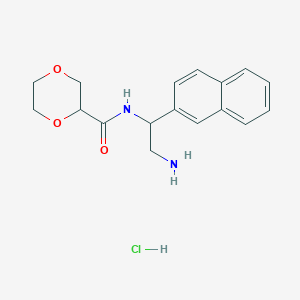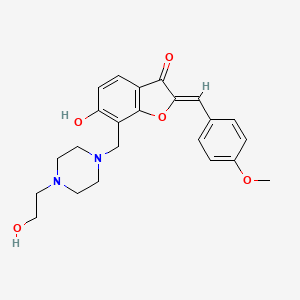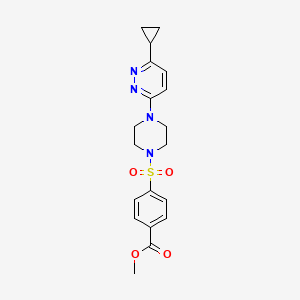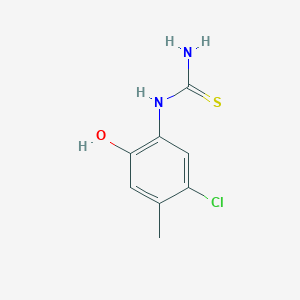
1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives is a topic of significant interest due to their diverse applications. For instance, the synthesis of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea involved the use of FT-IR, 1H-NMR, and mass spectrophotometry for structural elucidation . Similarly, the synthesis of 1-(4-chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea was achieved starting from potassium cyanide-14C, demonstrating a method for incorporating radiolabels into the thiourea structure . The crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was confirmed using single-crystal X-ray diffraction data, highlighting the importance of crystallography in understanding the molecular structure of thiourea compounds .
Molecular Structure Analysis
The molecular structure of thiourea derivatives is crucial for their chemical properties and biological activities. The compound 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea adopts a syn-anti-configuration around the sulfur atom, which was determined through computational studies . The crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea revealed a strong intramolecular hydrogen bond of the type N–H...O, which is essential for the stability of the molecule . Additionally, the crystal structure of (S)-1-(4-Chlorobenzoyl)-3-(1-hydroxy-3-phenylpropan-2-yl)thiourea showed that the carbonyl and thiocarbonyl moieties are oriented in approximately opposite directions .
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions, contributing to their versatility. The compound 1-[N-Methyl-N-(Phenyl)amino]-3-(4-methylphenyl)thiourea was synthesized through the reaction of 1-methyl-1-phenyl hydrazine and 4-tolyl isothiocyanate, showcasing the reactivity of thiourea with isothiocyanates . Another example is the cascade synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole, which involved the reaction of a benzenesulfonamide derivative with thiourea, indicating the potential for cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The photoluminescence property of 1-(2-Hydroxyphenyl)thiourea and its quenching by chromium(VI) ions is an example of the analytical applications of these compounds . The compound 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea showed a stabilization relative energy and specific electronic properties such as chemical potential and hardness, which were determined through DFT studies . These properties are essential for understanding the interaction of thiourea derivatives with biological targets, as evidenced by the molecular docking of the compound with B-DNA .
Scientific Research Applications
Medicinal Chemistry and Biological Properties
Thiourea derivatives are known for their significant biological activities, including anti-inflammatory, antibacterial, and chemosensory properties. A literature review focused on thiourea derivatives highlights their application in developing candidate drugs for various diseases due to their molecular fitting into active sites of enzymes like COX-1, COX-2, and 5-LOX. The insertion of functional groups into thiourea compounds can enhance their interaction with target proteins, potentially leading to the development of new therapeutics with higher efficacy (Nikolic, Mijajlovic, & Nedeljković, 2022).
Coordination Chemistry and Chemosensing
Thiourea derivatives also play a significant role in coordination chemistry and chemosensing due to their ability to form complexes with metals and detect environmental and biological analytes. Their versatility is demonstrated through their coordination compounds with metals like Cu, Ag, and Au, which are explored for biological and medicinal applications. Additionally, thiourea derivatives are used in analytical chemistry as chemosensors, offering potential for detecting anions and cations in various samples. This dual functionality underscores their importance in both medicinal chemistry and environmental monitoring (Khan, Khan, Gul, & Muhammad, 2020).
Safety And Hazards
The safety data sheet for thiourea, a related compound, suggests that it may form combustible dust concentrations in air, is harmful if swallowed, and is suspected of causing cancer and damaging the unborn child . It’s important to handle 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea with care, using appropriate personal protective equipment .
properties
IUPAC Name |
(5-chloro-2-hydroxy-4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-4-2-7(12)6(3-5(4)9)11-8(10)13/h2-3,12H,1H3,(H3,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGZHALEUIZUOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC(=S)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

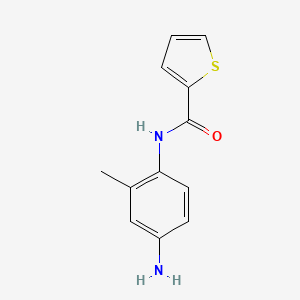

![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-](/img/structure/B2524702.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2524703.png)


![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B2524708.png)
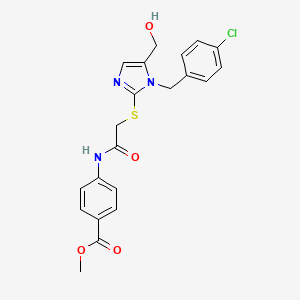
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2524711.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2524714.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2524716.png)
